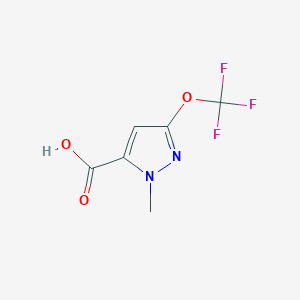
1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethoxy group at position 3 and a carboxylic acid group at position 5, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles . This process typically requires the use of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to achieve regioselective lithiation. The resulting intermediate can then be reacted with carbon dioxide to form the desired carboxylic acid.
Industrial production methods for this compound may involve scalable approaches such as continuous flow synthesis, which allows for better control over reaction conditions and yields . This method is particularly useful for producing large quantities of the compound with high purity.
Chemical Reactions Analysis
1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like THF, dimethylformamide (DMF), and methanol (MeOH), as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical reactivity and biological activity.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester: This derivative contains a boronic acid pinacol ester group, making it useful for Suzuki-Miyaura cross-coupling reactions.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct physicochemical properties and enhances its potential for various applications.
Biological Activity
1-Methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C6H6F3N3O
- Molecular Weight : 193.13 g/mol
- CAS Number : 1245771-97-4
- IUPAC Name : 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
This compound has been identified as an activator of the pyruvate kinase M2 (PKM2) isoform, which plays a crucial role in cancer metabolism. By modulating the Warburg effect—a phenomenon where cancer cells preferentially convert glucose to lactate—this compound can potentially inhibit cancer cell proliferation and promote apoptosis .
Biological Activity
The following table summarizes the biological activities associated with this compound:
Case Studies
-
PKM2 Activation and Cancer Therapy
A study demonstrated that derivatives of this compound significantly activated PKM2, leading to reduced viability in colorectal cancer cells. The mechanism involved enhanced aerobic glycolysis, which is critical for tumor growth . -
Synergistic Effects with Chemotherapy
In preclinical trials, combining this compound with traditional chemotherapeutics resulted in a synergistic effect, improving overall efficacy against resistant cancer types. This finding suggests that it may serve as an adjuvant therapy in cancer treatment regimens .
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Preliminary data indicate that the compound exhibits toxicity if ingested and may cause skin irritation. Further toxicological studies are necessary to establish safe dosage levels for clinical applications .
Properties
Molecular Formula |
C6H5F3N2O3 |
|---|---|
Molecular Weight |
210.11 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethoxy)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O3/c1-11-3(5(12)13)2-4(10-11)14-6(7,8)9/h2H,1H3,(H,12,13) |
InChI Key |
NAHKEZQVHMGGNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















